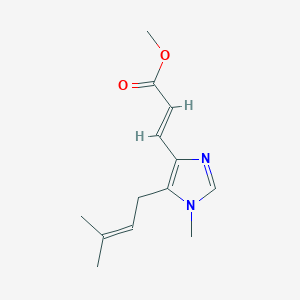![molecular formula C7H4ClN3 B070527 1-氯吡啶并[3,4-d]哒嗪 CAS No. 162022-92-6](/img/structure/B70527.png)
1-氯吡啶并[3,4-d]哒嗪
描述
1-Chloropyrido[3,4-d]pyridazine is a chemical compound with the formula C7H4ClN3. Its molecular weight is 165.58 g/mol . It is used in various chemical reactions and has been the subject of numerous studies .
Synthesis Analysis
The synthesis of pyridazine derivatives, including 1-Chloropyrido[3,4-d]pyridazine, often involves reactions such as the Diaza–Wittig reaction . Other synthetic approaches have been described in the literature, including the use of 1,3-diketones .Molecular Structure Analysis
The molecular structure of 1-Chloropyrido[3,4-d]pyridazine consists of a six-membered ring with two nitrogen atoms and one chlorine atom .Chemical Reactions Analysis
Pyridazine derivatives, including 1-Chloropyrido[3,4-d]pyridazine, are involved in a variety of chemical reactions. These reactions often involve the diazine ring and various substituents attached to the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloropyrido[3,4-d]pyridazine include its molecular weight (165.58 g/mol) and its molecular formula (C7H4ClN3) .科学研究应用
Pharmacology: Drug Design and Development
1-Chloropyrido[3,4-d]pyridazine is a compound that can be utilized in the design and development of new pharmaceuticals. Its structure is beneficial for creating drugs with specific binding affinities due to its ability to engage in π-π stacking interactions and form robust hydrogen bonds . This can lead to the development of drugs with improved efficacy and reduced side effects.
Material Science: Advanced Material Synthesis
In material science, 1-Chloropyrido[3,4-d]pyridazine can be used as a precursor for synthesizing advanced materials. Its unique chemical properties allow for the creation of materials with specific electronic or photonic characteristics, which can be applied in the development of new semiconductors or photovoltaic cells .
Agricultural Research: Pesticide Development
This compound has potential applications in agricultural research, particularly in the development of new pesticides. Its structural framework can be modified to target specific pests or diseases, contributing to the creation of more effective and environmentally friendly agricultural chemicals .
Chemical Synthesis: Organic Reaction Development
1-Chloropyrido[3,4-d]pyridazine serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, such as the Diels-Alder reaction, to create a wide array of complex organic molecules. This is crucial for the synthesis of new compounds with potential applications in different fields of chemistry .
Environmental Science: Pollution Remediation
The reactivity of 1-Chloropyrido[3,4-d]pyridazine can be harnessed in environmental science for pollution remediation. It could be used to synthesize compounds that react with pollutants, facilitating their breakdown and removal from the environment .
Biochemistry Research: Molecular Probes
In biochemistry research, 1-Chloropyrido[3,4-d]pyridazine can be used to create molecular probes. These probes can bind to specific biological targets, allowing researchers to study biological processes at the molecular level. This can lead to a better understanding of diseases and the development of new diagnostic tools .
未来方向
作用机制
Target of Action
1-Chloropyrido[3,4-d]pyridazine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . .
Mode of Action
It is known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 1-Chloropyrido[3,4-d]pyridazine may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may affect multiple pathways .
Result of Action
Given the broad spectrum of activities associated with pyridazinone derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .
属性
IUPAC Name |
1-chloropyrido[3,4-d]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-6-1-2-9-3-5(6)4-10-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDYJUAGXAHWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CN=NC(=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167299 | |
| Record name | 1-Chloropyrido(3,4-d)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162022-92-6 | |
| Record name | 1-Chloropyrido(3,4-d)pyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162022926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloropyrido(3,4-d)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10167299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate](/img/structure/B70447.png)


![[1-[(4-Fluorophenyl)methyl]indol-3-yl]methanol](/img/structure/B70452.png)




![1,4,6-Metheno-1H-cyclopent[cd]indene,decahydro-(9CI)](/img/structure/B70467.png)



